molecular formula C14H13NO5 B14435895 1-[(4-Oxo-4-phenylbutanoyl)oxy]pyrrolidine-2,5-dione CAS No. 75381-10-1

1-[(4-Oxo-4-phenylbutanoyl)oxy]pyrrolidine-2,5-dione

Cat. No.: B14435895
CAS No.: 75381-10-1
M. Wt: 275.26 g/mol
InChI Key: QDYNYJMUWLXYCT-UHFFFAOYSA-N
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Description

1-[(4-Oxo-4-phenylbutanoyl)oxy]pyrrolidine-2,5-dione is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle.

Preparation Methods

The synthesis of 1-[(4-Oxo-4-phenylbutanoyl)oxy]pyrrolidine-2,5-dione typically involves the construction of the pyrrolidine ring from various cyclic or acyclic precursors. One common method includes the functionalization of preformed pyrrolidine rings, such as proline derivatives . The reaction conditions often involve the use of specific reagents and catalysts to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .

Chemical Reactions Analysis

1-[(4-Oxo-4-phenylbutanoyl)oxy]pyrrolidine-2,5-dione undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-[(4-Oxo-4-phenylbutanoyl)oxy]pyrrolidine-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(4-Oxo-4-phenylbutanoyl)oxy]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The pyrrolidine ring’s stereochemistry and functional groups play a crucial role in its binding to target proteins, influencing its biological activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

1-[(4-Oxo-4-phenylbutanoyl)oxy]pyrrolidine-2,5-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

75381-10-1

Molecular Formula

C14H13NO5

Molecular Weight

275.26 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-oxo-4-phenylbutanoate

InChI

InChI=1S/C14H13NO5/c16-11(10-4-2-1-3-5-10)6-9-14(19)20-15-12(17)7-8-13(15)18/h1-5H,6-9H2

InChI Key

QDYNYJMUWLXYCT-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCC(=O)C2=CC=CC=C2

Origin of Product

United States

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